![molecular formula C17H19FN2O3S B2829786 1-(3-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine CAS No. 670272-45-4](/img/structure/B2829786.png)
1-(3-Fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
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Description
This compound is a versatile chemical compound used in scientific research. It has a molecular formula of C18H21FN2O3S, an average mass of 364.434 Da, and a monoisotopic mass of 364.125702 Da .
Synthesis Analysis
Piperazine derivatives, such as this compound, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The structure also includes a 3-fluorophenylsulfonyl group and a 2-methoxyphenyl group .Chemical Reactions Analysis
Piperazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also prepare cyclic amine substituted Tröger’s base derivatives .Scientific Research Applications
Positron Emission Tomography (PET) Radiopharmaceutical
The compound has been used as a PET radiopharmaceutical . It’s known as [18F]DASA-23 and has been used to assess the safety, biodistribution, and radiation dosimetry in healthy volunteers . It passively crosses the blood-brain barrier, followed by rapid clearance from the brain . High accumulation of [18F]DASA-23 was noted in organs such as the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance .
Pyruvate Kinase M2 Targeting
[18F]DASA-23 is used to evaluate pyruvate kinase M2 levels . Pyruvate kinase M2 is an enzyme that in humans is encoded by the PKM gene. It’s a key player in the Warburg effect and thus, it’s a potential target for cancer therapy.
Functionalization of Pyrazolylvinyl Ketones
The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a powerful tool for the construction of carbon-nitrogen bonds, providing a valuable method for the synthesis of numerous nitrogen-containing compounds.
4. Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives It can be used to prepare cyclic amine substituted Tröger’s base derivatives . Tröger’s base is a valuable scaffold in medicinal chemistry due to its rigid and spatially well-defined structure.
Preparation of Functionalized Bis (Mercaptoimidazolyl)borates
The compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . These borates are used as ligands in coordination chemistry.
Chemical Research and Development
The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s used in various chemical research and development processes.
properties
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-17-8-3-2-7-16(17)19-9-11-20(12-10-19)24(21,22)15-6-4-5-14(18)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEGGHCSNZVVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Fluorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine |
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